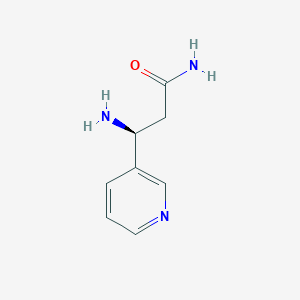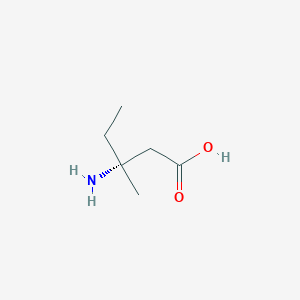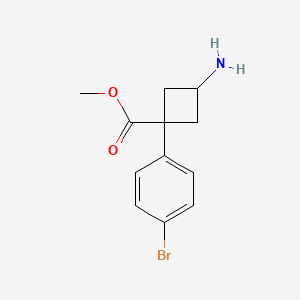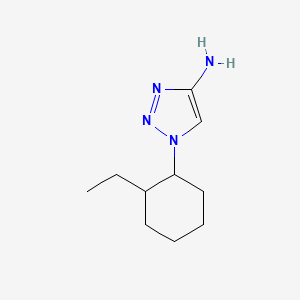
3-Amino-2-(propan-2-yl)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-(propan-2-yl)pentanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) attached to the third carbon atom and a carboxylic acid group (-COOH) attached to the first carbon atom of the pentanoic acid chain. The compound also features an isopropyl group (-CH(CH3)2) attached to the second carbon atom. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(propan-2-yl)pentanoic acid can be achieved through several methods:
-
Strecker Synthesis: : This method involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. For this compound, the starting aldehyde would be 2-(propan-2-yl)pentanal.
-
Reductive Amination: : This method involves the reaction of a ketone or aldehyde with ammonia or an amine in the presence of a reducing agent. For this compound, 2-(propan-2-yl)pentanal can be reacted with ammonia and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
-
Catalytic Hydrogenation: : Using a catalyst such as palladium on carbon to hydrogenate a precursor compound.
-
Enzymatic Synthesis: : Utilizing specific enzymes to catalyze the formation of the compound from simpler substrates.
化学反应分析
Types of Reactions
-
Oxidation: : The amino group can be oxidized to form a nitro group (-NO2) under strong oxidizing conditions.
-
Reduction: : The carboxylic acid group can be reduced to an alcohol (-OH) using reducing agents like lithium aluminum hydride.
-
Substitution: : The amino group can undergo substitution reactions to form derivatives such as amides or esters.
Common Reagents and Conditions
-
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
-
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
-
Substitution: : Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
-
Oxidation: : Formation of 3-Nitro-2-(propan-2-yl)pentanoic acid.
-
Reduction: : Formation of 3-Amino-2-(propan-2-yl)pentanol.
-
Substitution: : Formation of 3-Acetamido-2-(propan-2-yl)pentanoic acid.
科学研究应用
3-Amino-2-(propan-2-yl)pentanoic acid has several applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals.
-
Biology: : Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
-
Medicine: : Investigated for its potential therapeutic effects, including its role as an amino acid supplement and its potential in drug development.
-
Industry: : Used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用机制
The mechanism of action of 3-Amino-2-(propan-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways:
-
Enzyme Inhibition: : The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
-
Receptor Binding: : It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.
-
Metabolic Pathways: : It can be incorporated into metabolic pathways, influencing the synthesis and degradation of other biomolecules.
相似化合物的比较
3-Amino-2-(propan-2-yl)pentanoic acid can be compared with other similar amino acids:
-
3-Amino-2-methylpentanoic acid: : Similar structure but with a methyl group instead of an isopropyl group. It has different physical and chemical properties.
-
3-Amino-2-ethylpentanoic acid: : Similar structure but with an ethyl group instead of an isopropyl group. It exhibits different reactivity and biological activity.
-
3-Amino-2-(propan-2-yl)butanoic acid: : Similar structure but with a shorter carbon chain. It has different solubility and stability characteristics.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC 名称 |
3-amino-2-propan-2-ylpentanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-4-6(9)7(5(2)3)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11) |
InChI 键 |
PWJIKRVWQCTIIA-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(C(C)C)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-3-[(2E)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]propan-2-one](/img/structure/B15274043.png)
![5-Azaspiro[2.5]octane-4,7-dione](/img/structure/B15274049.png)

![5-Amino-3-bromo-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15274060.png)

amine](/img/structure/B15274079.png)

![2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane](/img/structure/B15274100.png)


